

Technical Guide: Spectroscopic Profiling of α -Fluorocinnamic Acid

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Compound of Interest

Compound Name: *α -Fluorocinnamic acid*

CAS No.: 350-90-3

Cat. No.: B1332728

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Executive Summary

α -Fluorocinnamic acid (2-fluoro-3-phenyl-2-propenoic acid) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for cinnamic acid derivatives.^[1] The introduction of the fluorine atom at the

α -position significantly alters the electronic landscape of the Michael acceptor system, modulating metabolic stability and reactivity toward nucleophiles (e.g., cysteine residues in target proteins).

This guide provides a rigorous spectroscopic analysis of

α -fluorocinnamic acid. Unlike simple ring-fluorinated analogs, the

α -fluoroalkene moiety introduces unique spin-spin coupling patterns and stereochemical considerations that are diagnostic for structural validation.

Part 1: Stereochemical & Synthetic Context

The Nomenclature Paradox

Correct identification of the isomer is the prerequisite for accurate spectral assignment. For

-fluorocinnamic acid, the stereochemistry is defined by Cahn-Ingold-Prelog (CIP) priorities, which can be counter-intuitive compared to non-fluorinated analogs.

- Structure:
- Priorities at C2:
- Priorities at C3:

The Isomers:

- -Isomer (Zusammen): The high-priority groups (F and Ph) are on the same side. This forces the phenyl ring and the carboxylic acid to be trans (anti) to each other. This is typically the thermodynamically stable isomer due to minimized steric clash between the bulky Phenyl and Carboxyl groups.
- -Isomer (Entgegen): The high-priority groups (F and Ph) are on opposite sides. This places the Phenyl and Carboxyl groups cis to each other, leading to significant steric strain.

Synthetic Origin

The spectroscopic profile observed depends heavily on the synthesis method.

- Perkin-Type Condensation (Bergmann Synthesis): Reaction of benzaldehyde with sodium fluoroacetate and acetic anhydride. Predominantly yields the -isomer (Ph/COOH anti).
- Horner-Wadsworth-Emmons (HWE): Using triethyl 2-fluoro-2-phosphonoacetate often yields a mixture, separable by chromatography.

Part 2: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the definitive tool for assigning stereochemistry, relying on the magnitude of the heteronuclear coupling constant

H NMR (Proton)

- Solvent: DMSO-

or CDCl₃

.

- Key Feature: The vinylic proton (

-H) appears as a distinct doublet due to coupling with the geminal fluorine.

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant () | Assignment |
|---------|----------------------|---------------|-----------------------|---------------------|
| COOH | 12.0 - 13.5 | Broad Singlet | - | Carboxylic Acid H |
| Ar-H | 7.30 - 7.60 | Multiplet | - | Phenyl Ring Protons |
| Vinyl-H | 6.90 - 7.20 | Doublet | (Diagnostic) | -Proton |

Diagnostic Coupling (

):

- -Isomer (H and F are trans):

.

- -Isomer (H and F are cis):

.

“

Analyst Note: The large coupling constant in the

-isomer is due to the trans relationship between the proton and the fluorine atom across the double bond. This is the single most reliable metric for purity assessment.

F NMR (Fluorine)

- Reference: CFCI

(0 ppm) or PhF internal standard.

- Appearance: A clean doublet (coupled to the vinylic proton).

| Isomer | Chemical Shift (ppm) | Coupling (Hz) |
|---------|----------------------|---------------|
| -Isomer | -110 to -125 | ~35 Hz |
| -Isomer | -120 to -135 | ~15 Hz |

C NMR (Carbon)

The carbon spectrum is complex due to C-F splitting, which affects almost every carbon in the molecule.

| Carbon | Shift (ppm) | Splitting Pattern | Coupling () |
|--------------|-------------|-------------------|--------------|
| C=O | 162 - 165 | Doublet | |
| -C (C-F) | 145 - 155 | Doublet | |
| -C (Vinyl) | 115 - 125 | Doublet | |
| Ipsso-C (Ph) | 130 - 132 | Doublet | |

Part 3: Mass Spectrometry (Fragmentation Logic)

Technique: EI-MS (70 eV) or ESI-MS (Negative Mode). Molecular Formula: C

H

FO

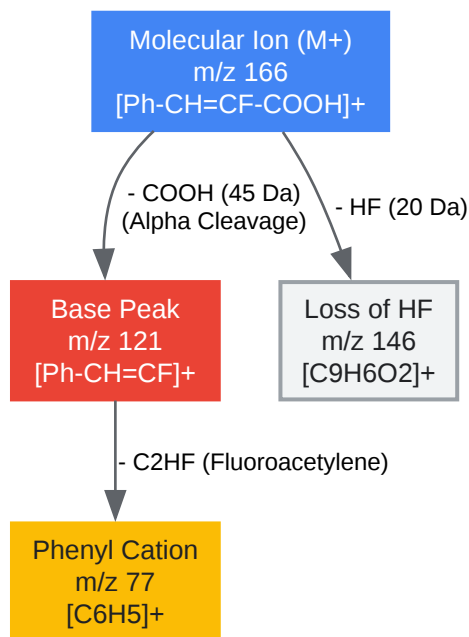
Exact Mass: 166.04[2]

Fragmentation Pathway (EI)

The fragmentation is driven by the stability of the conjugated system.

- Molecular Ion (): m/z 166 (Distinct).
- Decarboxylation (): Loss of the -COOH radical is the dominant pathway, generating the -fluorostyryl cation (m/z 121).
 - Mechanism:[3][4][5][6]
- Defluorination (): Loss of HF is observed but is typically secondary to decarboxylation.

- Phenyl Cation: m/z 77 (Standard aromatic fragment).



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Caption: Primary fragmentation pathways for

-fluorocinnamic acid under Electron Impact (EI) ionization.

Part 4: Infrared Spectroscopy (IR)

The fluorine atom induces a shift in the C=C stretching frequency compared to non-fluorinated cinnamic acid.

| Functional Group | Wavenumber (cm ⁻¹) | Intensity | Notes |
|------------------|--------------------------------|-----------|-------------------------------------|
| O-H Stretch | 2800 - 3200 | Broad | Carboxylic acid dimer. |
| C=O Stretch | 1680 - 1710 | Strong | Conjugated acid carbonyl. |
| C=C Stretch | 1635 - 1650 | Medium | Shifted due to F-substitution. |
| C-F Stretch | 1100 - 1250 | Strong | Broad region, often multiple bands. |
| Ar-H Bending | 690 - 750 | Strong | Monosubstituted benzene ring. |

Part 5: Experimental Protocol (Validation Workflow)

This protocol outlines the synthesis and characterization of the thermodynamically stable

-fluorocinnamic acid.

Synthesis (Modified Perkin Condensation)

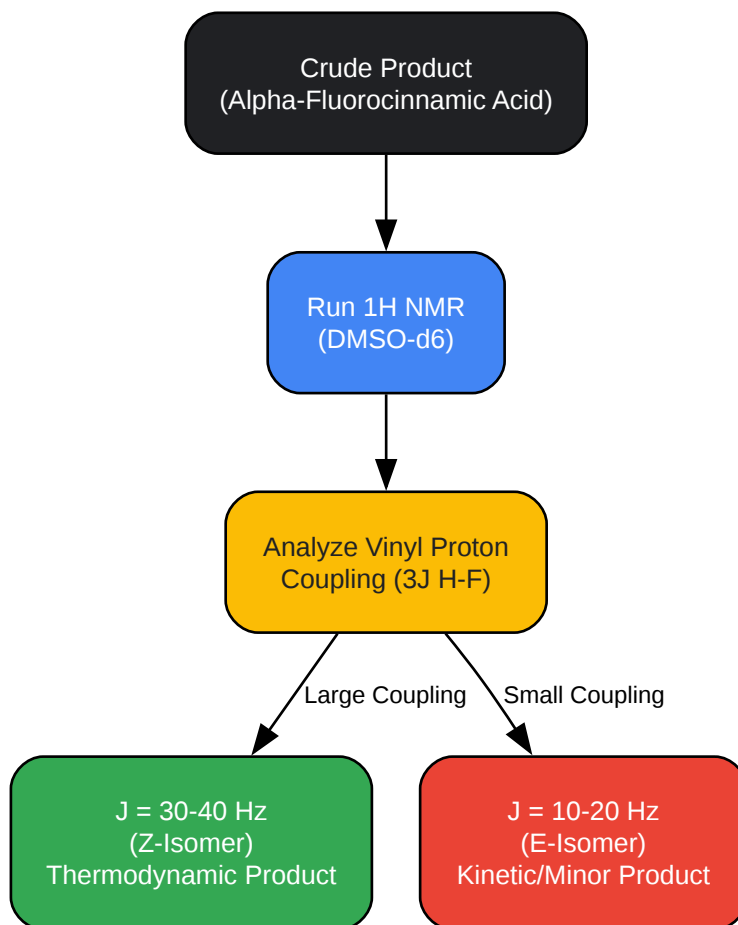
Reagents: Benzaldehyde (1.0 eq), Sodium Fluoroacetate (1.2 eq), Acetic Anhydride (2.0 eq).

- Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.
- Activation: Charge flask with Sodium Fluoroacetate and Acetic Anhydride. Stir at room temperature for 15 minutes to generate the enolate species.
- Addition: Add Benzaldehyde dropwise.
- Reaction: Heat the mixture to 110°C for 4-6 hours. Monitor by TLC (SiO₂)

, 20% EtOAc/Hexane).

- Quench: Cool to 0°C and pour onto crushed ice/water.
- Hydrolysis: The intermediate may be a mixed anhydride or azlactone depending on exact conditions. Basify to pH 10 with 10% NaOH and heat at 60°C for 30 mins to ensure full hydrolysis to the carboxylate.
- Isolation: Acidify carefully with 6M HCl to pH 1-2. The product will precipitate.[7]
- Purification: Recrystallize from Ethanol/Water (or Toluene for higher purity).

Isomer Identification Workflow



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Caption: Decision tree for stereochemical assignment using

H NMR coupling constants.

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